Dehydro Loperamide
CAS No.: 61299-42-1
Cat. No.: VC21345689
Molecular Formula: C29H31ClN2O
Molecular Weight: 459 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 61299-42-1 |
---|---|
Molecular Formula | C29H31ClN2O |
Molecular Weight | 459 g/mol |
IUPAC Name | 4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide |
Standard InChI | InChI=1S/C29H31ClN2O/c1-31(2)28(33)29(25-9-5-3-6-10-25,26-11-7-4-8-12-26)19-22-32-20-17-24(18-21-32)23-13-15-27(30)16-14-23/h3-17H,18-22H2,1-2H3 |
Standard InChI Key | UUHAGHSPKICYQY-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C(CCN1CCC(=CC1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CN(C)C(=O)C(CCN1CCC(=CC1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 127-128°C (dec.) |
CHEMICAL IDENTITY AND PROPERTIES
Chemical Identifiers and Structure
Dehydro Loperamide is precisely identified through multiple chemical designation systems. Its molecular formula is C29H31ClN2O with a molecular weight of 459.02 g/mol . The compound is officially recognized by regulatory agencies and pharmacopeias, as evidenced by its assigned FDA UNII code (5B9HO1M7AY) .
The structural composition of Dehydro Loperamide includes a partially hydrogenated pyridine ring containing a 4-chlorophenyl substituent, connected to a butanamide chain with two phenyl groups and a dimethylamino terminus. The nomenclature "dehydro" suggests a reduced hydrogen content compared to loperamide, likely in the nitrogen-containing heterocyclic ring system.
Physical Properties
Dehydro Loperamide exhibits distinct physical characteristics that influence its handling, storage, and analytical detection. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Dehydro Loperamide
Property | Value |
---|---|
Physical State | Solid |
Color | Off-White to Light Yellow |
Melting Point | 127-128°C |
Solubility | Slightly soluble in Dichloromethane, Chloroform, and Methanol |
Recommended Storage | Refrigeration |
These physical properties are important considerations for pharmaceutical researchers working with this compound, particularly in analytical and formulation studies .
NOMENCLATURE AND SYNONYMS
Chemical Nomenclature
Dehydro Loperamide is known by several systematic chemical names that describe its structure:
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4-[4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]-N,N-dimethyl-2,2-diphenylbutanamide
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4-(4-Chlorophenyl)-3,6-dihydro-N,N-dimethyl-α,α-diphenyl-1(2H)-pyridinebutanamide
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1(2H)-Pyridinebutanamide, 4-(4-chlorophenyl)-3,6-dihydro-N,N-dimethyl-α,α-diphenyl-
Pharmaceutical Designations
In pharmaceutical contexts, particularly in quality control and regulatory documentation, the compound is referred to by several industry-specific designations:
-
Loperamide impurity-H
-
Loperamide Impurity 8
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Loperamide Hydrochloride EP Impurity H
These designations highlight the compound's importance in pharmaceutical manufacturing and quality assurance processes.
RELATIONSHIP TO LOPERAMIDE
Structural Comparison
Loperamide, the parent compound, is a piperidine derivative with the molecular formula C29H33ClN2O and acts as a potent mu-opioid receptor agonist . The primary structural difference between loperamide and Dehydro Loperamide appears to be in the saturation level of the nitrogen-containing ring, with Dehydro Loperamide featuring a dihydropyridine structure rather than the fully saturated piperidine found in loperamide.
This structural variation, though subtle, may significantly impact the pharmacological properties, metabolic stability, and receptor binding characteristics of Dehydro Loperamide compared to loperamide.
Pharmaceutical Context
Loperamide is a long-acting antidiarrheal agent that provides symptomatic relief of various types of diarrhea. It functions by decreasing peristalsis and fluid secretion in the gastrointestinal tract, delaying colonic transit time, and increasing the absorption of fluids and electrolytes . The compound binds to the mu-opioid receptor expressed on intestinal muscle, inhibiting the release of acetylcholine and prostaglandins, thereby reducing propulsive peristalsis and increasing intestinal transit time .
As an impurity or related compound, Dehydro Loperamide's presence in pharmaceutical preparations may have implications for the efficacy, safety, and stability of loperamide-based medications. Regulatory agencies typically establish acceptable limits for such impurities to ensure product quality.
ANALYTICAL CONSIDERATIONS
Quality Control Implications
As a recognized impurity in European Pharmacopoeia standards, Dehydro Loperamide plays an important role in pharmaceutical quality control. Its detection and quantification are essential for:
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Ensuring batch-to-batch consistency of loperamide formulations
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Verifying manufacturing process control
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Confirming compliance with regulatory specifications
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Monitoring stability during shelf-life
Feature | Loperamide | Dehydro Loperamide |
---|---|---|
Molecular Formula | C29H33ClN2O | C29H31ClN2O |
Key Structural Feature | Fully saturated piperidine ring | Partially unsaturated (dihydropyridine) ring |
Primary Pharmaceutical Role | Active pharmaceutical ingredient | Recognized impurity/related compound |
Blood-Brain Barrier Penetration | Limited at therapeutic doses | Unknown, requires investigation |
Regulatory Status | Approved medication | Monitored impurity |
Metabolic Considerations
The structural difference between loperamide and Dehydro Loperamide raises questions about their metabolic relationship. It is possible that Dehydro Loperamide could represent:
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A synthetic precursor in loperamide manufacturing
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A degradation product formed during storage or metabolism
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A metabolic intermediate in the body's processing of loperamide
Research in metabolomics has shown that loperamide treatment affects various metabolic pathways and endogenous metabolites, particularly amino acids and other metabolites like glycerol, which has been proposed as a biomarker for loperamide-induced constipation . The potential role of Dehydro Loperamide in these metabolic processes represents an area for future research.
RESEARCH GAPS AND FUTURE DIRECTIONS
The limited information available specifically on Dehydro Loperamide highlights several research opportunities:
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Comprehensive pharmacological characterization, including receptor binding studies and functional assays
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Investigation of potential metabolic relationships between loperamide and Dehydro Loperamide
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Exploration of possible therapeutic applications or toxicological concerns
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Development of optimized analytical methods specifically for Dehydro Loperamide detection and quantification
These research directions could enhance understanding of this compound's significance in pharmaceutical science and potentially lead to new applications or improved formulations of loperamide-based medications.
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